molecular formula C6H13NO4S B6178767 2,2-dimethoxycyclobutane-1-sulfonamide CAS No. 2624138-99-2

2,2-dimethoxycyclobutane-1-sulfonamide

Cat. No.: B6178767
CAS No.: 2624138-99-2
M. Wt: 195.2
InChI Key:
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Description

2,2-Dimethoxycyclobutane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclobutane ring with two methoxy groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethoxycyclobutane-1-sulfonamide typically involves the reaction of cyclobutanesulfonyl chloride with methanol in the presence of a base to form the corresponding sulfonate ester, which is then treated with ammonia to yield the sulfonamide. This method is efficient and provides good yields under mild conditions .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxycyclobutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethoxycyclobutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its sulfonamide group, which is a common pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 2,2-dimethoxycyclobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxycyclobutane-1-sulfonamide is unique due to its cyclobutane ring structure and the presence of two methoxy groups, which confer distinct chemical and physical properties compared to other sulfonamides. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

2624138-99-2

Molecular Formula

C6H13NO4S

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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